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Compound of Interest

Compound Name: trans-1,4-Dichloro-2-butene

Cat. No.: B041546

An In-Depth Technical Guide to the Spectroscopic Data of trans-1,4-Dichloro-2-butene

This guide provides a comprehensive overview of the spectroscopic data for trans-1,4-
dichloro-2-butene, tailored for researchers, scientists, and drug development professionals.
The information presented herein includes detailed Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their
acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for trans-1,4-dichloro-2-butene in a
structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR data for trans-1,4-dichloro-2-butene are summarized below.

IH NMR Spectroscopic Data

Chemical Shift (8) (ppm) Multiplicity Assignment
~5.8 m =CH
~4.1 d -CHzCl
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13C NMR Spectroscopic Data

Chemical Shift (8) (ppm) Assignment
~130 =CH
~45 -CH2ClI

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands for trans-1,4-dichloro-2-butene are presented below.

Wavenumber (cm—?) Assignment

~3020 =C-H stretch

~1650 C=C stretch

~1250 C-Cl stretch

~970 trans C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The significant mass-to-charge ratios (m/z) observed in the electron ionization
mass spectrum of trans-1,4-dichloro-2-butene are listed below.[1]
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miz Relative Intensity (%) Assighment
124 20 [M]* (Molecular ion with 235Cl)
[M+2]* (Molecular ion with
126 13
135C| and 37Cl)
[M+4]* (Molecular ion with
128 2
237C|)
89 30 [M-CIT*
75 100 [CaH4CI]*
53 40 [CaHs]*
39 25 [CsHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of purified trans-1,4-dichloro-2-butene was
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) was added as an internal reference standard (0.0

ppm).

Instrumentation and Data Acquisition: *H and 3C NMR spectra were recorded on a 400 MHz
NMR spectrometer.[2] For 1H NMR, a standard single-pulse sequence was used with a spectral
width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For 13C
NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an
acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans
were acquired to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol
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Sample Preparation: For the analysis of the liquid sample, a thin film was prepared by placing a
drop of trans-1,4-dichloro-2-butene between two potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-transform
infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm~1 with
a resolution of 4 cm~1. A background spectrum of the clean KBr plates was recorded and
subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction and lonization: The sample was introduced into the mass spectrometer via
a gas chromatography (GC) system to ensure purity. Electron ionization (EIl) was used as the
ionization method, with an electron energy of 70 eV.[1]

Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole
mass analyzer. The data was collected over a mass range of m/z 10-200. The source
temperature was maintained at 200°C.[1]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound
like trans-1,4-dichloro-2-butene is depicted in the following diagram.
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Spectroscopic Analysis Workflow for trans-1,4-dichloro-2-butene
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [trans-1,4-Dichloro-2-butene spectroscopic data (NMR,
IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041546#trans-1-4-dichloro-2-butene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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